2-(4-Nitrobenzyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

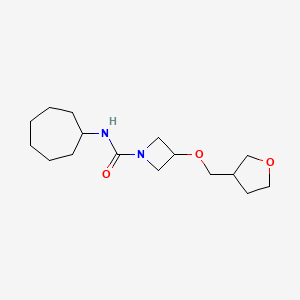

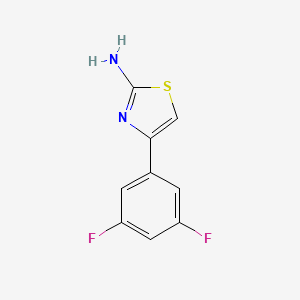

“2-(4-Nitrobenzyl)aniline” is a chemical compound with the molecular formula C13H12N2O2 . It is a yellow solid with a molecular weight of 228.25 .

Synthesis Analysis

The synthesis of anilines, such as “2-(4-Nitrobenzyl)aniline”, can involve several methods . One common method is the nitration-reduction pathway, where a benzene ring undergoes nitration to form a nitrobenzene, which is then reduced to form an aniline . Another method involves the use of light and two transition-metal catalysts .

Molecular Structure Analysis

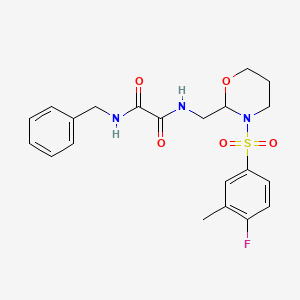

The molecular structure of “2-(4-Nitrobenzyl)aniline” consists of a benzene ring with a nitro group (NO2) and a benzyl group (C6H5CH2) attached to it . The benzyl group is further substituted with an aniline group (NH2) .

Chemical Reactions Analysis

Anilines, including “2-(4-Nitrobenzyl)aniline”, can undergo a variety of reactions . These include reactions with alkyl halides to form secondary or tertiary amines or quaternary ammonium salts , and reactions with halogens . Anilines can also undergo aromatic substitutions, where a halogen atom is displaced by an amine in the presence of a base or a catalyst .

Physical And Chemical Properties Analysis

“2-(4-Nitrobenzyl)aniline” is a yellow solid with a molecular weight of 228.25 . It is slightly soluble in water and more soluble in chemicals such as alcohol and ether . It tends to darken when exposed to air and light .

科学的研究の応用

Photocatalytic Conversion

2-(4-Nitrobenzyl)aniline can be used in the photocatalytic conversion of nitrobenzene to aniline . This process involves the use of commercial TiO2 (P25) and a photocatalytic aerogel, based on P25 embedded in syndiotactic polystyrene (sPS) aerogel (sPS/P25 aerogel) as photocatalysts . This method could potentially be scaled up for effective production of aniline from nitrobenzene using mild reaction conditions .

Synthesis of Anilines

2-(4-Nitrobenzyl)aniline can be used in the synthesis of anilines . Anilines are important intermediates in the manufacture of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .

Tagging Agent for Free Amino Groups in Proteins

1-Fluoro-2,4-dinitrobenzene, a derivative of 2-(4-Nitrobenzyl)aniline, reacts with amines at room temperature and is used as a ‘tagging agent’ for free amino groups in proteins .

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

2-(4-Nitrobenzyl)aniline can be used in gene-directed enzyme prodrug therapy (GDEPT), a more selective cancer treatment . Prodrugs activated by nitroreductase are mainly 2,4-dinitrobenzamides and 4-nitrobenzylcarbamates .

Chemical Research and Development

2-(4-Nitrobenzyl)aniline is used in chemical research and development . It is used as a reagent in the synthesis of various chemical compounds .

Environmental Pollution Control

2-(4-Nitrobenzyl)aniline can be used in environmental pollution control . The photocatalytic conversion of nitrobenzene to aniline can help in the degradation of nitroaromatic compounds, which are major environmental pollutants .

Safety and Hazards

将来の方向性

The future directions for “2-(4-Nitrobenzyl)aniline” and similar compounds involve finding versatile ways to synthesize anilines from abundant chemicals . This is due to their high commercial value and wide range of applications in the production of pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers .

特性

IUPAC Name |

2-[(4-nitrophenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)15(16)17/h1-8H,9,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLDJACFNUNPBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrobenzyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide](/img/structure/B2707520.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide](/img/structure/B2707521.png)

![7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2707522.png)

![N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]-2-phenoxypropanamide](/img/structure/B2707526.png)

![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2707539.png)

![Prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2707542.png)